molecular formula C11H16N2 B3245229 N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine CAS No. 1670-50-4

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine

Cat. No.: B3245229
CAS No.: 1670-50-4
M. Wt: 176.26 g/mol
InChI Key: KQHONNUXIWFFAC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-3-amine (CAS: 1670-50-4) is a bicyclic amine derivative with the molecular formula C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol . Structurally, it consists of a tetrahydroquinoline scaffold substituted with a dimethylamino group at the 3-position.

Properties

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13(2)10-7-9-5-3-4-6-11(9)12-8-10/h3-6,10,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHONNUXIWFFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC2=CC=CC=C2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Neurological Disorders

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine has been investigated for its potential therapeutic effects in treating neurological disorders. Its structural similarity to neurotransmitter analogs suggests it may interact with neurotransmitter receptors.

Case Study : A study explored the binding affinity of this compound to serotonin and dopamine receptors. It demonstrated promising results in modulating receptor activity, indicating potential as a treatment for depression and anxiety disorders .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways.

Case Study : In vitro studies showed that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the micromolar range .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating complex molecules.

The compound is utilized in multicomponent reactions (MCRs) to synthesize complex structures efficiently.

Example Reaction : A one-pot MCR involving this compound has been developed to produce substituted quinoline derivatives with high yields .

The biological activities of this compound extend beyond anticancer and neurological applications. Research has identified its potential as:

Antioxidant Agent

The compound exhibits antioxidant properties that can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role.

Antimicrobial Activity

Studies have reported antimicrobial effects against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine can be contextualized by comparing it to related tetrahydroquinoline and tetralin derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Structurally Similar Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological/Industrial Relevance References
This compound C₁₁H₁₆N₂ 176.26 Dimethylamino group at 3-position Potential CNS-targeting scaffold
(S)-5-(2’-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine C₁₈H₂₁FN₂ 284.38 Fluorophenyl ring, dimethylamino at 2-position Anticonvulsant, anxiolytic properties
1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine C₁₀H₁₄N₂ 162.23 Methyl group at 1-position, unmodified amine Intermediate for functionalized amines
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine C₁₉H₂₉N₃O 315.46 Butyl group at 1-position, methoxypropyl chain Catalytic or surfactant applications
1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride C₉H₁₄N₂·2HCl 219.12 (salt form) Amine at 4-position, dihydrochloride salt Enhanced solubility for pharmaceutical use

Key Comparison Points

Structural Variations and Pharmacological Activity The fluorophenyl-substituted tetrahydronaphthalenamine in exhibits anticonvulsant and anxiolytic activity due to serotonin receptor modulation, highlighting the impact of aromatic substituents on bioactivity . In contrast, the dimethylamino group in the target compound may favor interactions with neurotransmitter receptors but lacks direct evidence of such effects in the provided data. The 1-methyltetrahydroquinolin-3-amine () has a simpler structure with a single methyl group, resulting in lower molecular weight (162.23 vs. 176.26) and reduced steric hindrance compared to the dimethylated analogue .

Synthetic Accessibility and Purity Yields for tetrahydroquinoline derivatives vary; for example, compound 33 in was synthesized in 52% yield via a multi-step process involving reductive amination .

Industrial Applications N-Butyl- and methoxypropyl-substituted derivatives () are recommended for catalytic or surfactant roles, reflecting how bulky alkyl chains enhance solubility in nonpolar matrices . The dimethylamino group in the target compound may similarly serve as a catalyst in polyurethane production, as suggested by the use of analogous amines in .

Salt Forms and Solubility The dihydrochloride salt of tetrahydroquinolin-4-amine () demonstrates improved aqueous solubility compared to free bases, a critical factor for drug formulation . The target compound’s free base form may require salt formation for enhanced bioavailability.

Biological Activity

N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-3-amine is a member of the tetrahydroquinoline family, which has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Molecular Formula: C11_{11}H16_{16}N2_2
Molar Mass: Approximately 176.26 g/mol
Structure: The compound features a partially saturated quinoline ring with a dimethylamino group, which enhances its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Receptor Modulation:
    • The compound has been studied for its potential as a ligand for neurotransmitter receptors, including serotonin and dopamine receptors. Its ability to modulate these receptors suggests possible applications in treating mood disorders and neurodegenerative diseases.
  • Inhibition of Nitric Oxide Synthase (NOS):
    • Inhibitors of neuronal nitric oxide synthase (nNOS) have shown promise in preclinical models for various neurological disorders. This compound has demonstrated effective inhibition of nNOS, which is linked to pain modulation and neuroprotection .
  • Antimicrobial Activity:
    • Some studies indicate that tetrahydroquinoline derivatives can exhibit antimicrobial properties against various pathogens. This activity may be attributed to their ability to interfere with microbial metabolic pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding: The compound acts as an agonist or antagonist at specific neurotransmitter receptors, modulating neurotransmission pathways critical for mood regulation and cognition .
  • Enzyme Inhibition: It selectively inhibits nNOS activity by mimicking the natural substrate L-arginine, thereby reducing the production of nitric oxide in pathological conditions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Tetrahydroquinoline Core:
    • Initial reactions often involve cyclization processes that yield the tetrahydroquinoline framework.
  • Dimethylation:
    • Subsequent steps include the introduction of the dimethylamino group through alkylation reactions.

Case Study 1: Neuroprotective Effects

A study evaluated the efficacy of this compound in a rat model of neuropathic pain. The compound reduced allodynia and hyperalgesia when administered at doses of 30 mg/kg intraperitoneally. This suggests its potential as a therapeutic agent for chronic pain management .

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded at 20 µg/mL and 15 µg/mL respectively .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC11_{11}H16_{16}N2_2Dimethylamino group enhances receptor binding
2-Methyl-1,2,3,4-tetrahydroquinolineC10_{10}H13_{13}NLacks dimethyl substitution; lower receptor affinity
6-Methoxy-1,2,3,4-tetrahydroquinolineC11_{11}H15_{15}N2_2OMethoxy group alters pharmacokinetics

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via multi-step procedures, including reductive amination or cyclization reactions. For example, derivatives with substituents at the 4-position (e.g., cyclohexyl or biphenyl groups) are synthesized by reacting precursors like 2-aminotetralins with appropriate aldehydes under catalytic hydrogenation. Optimization involves adjusting solvent systems (e.g., MeOH/EtOH/hexanes for HPLC purification) and reaction times to achieve yields of 58–71% .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound derivatives?

  • Methodology : Use 1^1H and 13^{13}C NMR to confirm stereochemistry and substituent positions. Critical spectral markers include methyl group resonances at δ 2.2–2.4 ppm (N,N-dimethyl) and aromatic protons at δ 6.4–7.3 ppm. HPLC with hexane-alcohol solvent systems (e.g., 85% hexanes, 10 mL/min flow rate) resolves enantiomers and verifies purity (>95%) .

Q. How do substituents at the 4-position of the tetrahydroquinoline core influence physicochemical properties?

  • Methodology : Bulky substituents (e.g., cyclohexyl or biphenyl) increase lipophilicity, affecting solubility and receptor binding. For example, trans-4-biphenyl derivatives exhibit higher logP values compared to smaller groups. Evaluate via octanol-water partition assays and correlate with HPLC retention times .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding affinity data for this compound across different experimental models?

  • Methodology : Cross-validate in vitro (e.g., HEK293 cells expressing 5-HT2C_{2C} receptors) and in vivo models (e.g., head-twitch response assays). Address contradictions by standardizing assay conditions (e.g., buffer pH, temperature) and using in silico docking (e.g., AutoDock Vina) to predict binding poses. For example, trans-4-bromophenyl derivatives show agonist activity at 5-HT2C_{2C} but antagonist effects at 5-HT2A_{2A}, requiring model-specific interpretation .

Q. What computational strategies predict the pharmacokinetic properties of novel analogs?

  • Methodology : Use QSAR models to correlate structural features (e.g., substituent bulk, electronic effects) with ADME properties. Tools like SwissADME predict blood-brain barrier permeability, critical for CNS-targeted analogs. Validate predictions using in vitro metabolic stability assays (e.g., liver microsomes) .

Q. How can stereochemical inconsistencies during synthesis be systematically addressed?

  • Methodology : Employ chiral chromatography (e.g., Chiralpak IA column) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) to control stereochemistry. For example, trans-diastereomers of 4-substituted derivatives are resolved using preparative HPLC with hexane/ethanol gradients. Confirm absolute configuration via X-ray crystallography or NOESY experiments .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical efficacy studies?

  • Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50} values. For behavioral assays (e.g., MK-801-induced hyperactivity), apply ANOVA with post-hoc tests to compare treatment groups. Ensure sample sizes (n ≥ 6) meet power analysis requirements .

Q. How should researchers design experiments to evaluate off-target effects in receptor profiling?

  • Methodology : Screen against a panel of GPCRs (e.g., dopamine D2_2, adrenergic α1_1) using radioligand binding assays. For example, 3^{3}H-ketanserin competition assays identify 5-HT2A_{2A} off-target binding. Prioritize receptors with >50% displacement at 1 μM for further validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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